molecular formula C8H6ClFO2 B13206934 Carbonochloridic acid, 3-fluoro-4-methylphenyl ester CAS No. 331746-01-1

Carbonochloridic acid, 3-fluoro-4-methylphenyl ester

Cat. No.: B13206934
CAS No.: 331746-01-1
M. Wt: 188.58 g/mol
InChI Key: PGDFCHNNAVSRBC-UHFFFAOYSA-N
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Description

3-fluoro-4-methylphenyl chloroformate is an organic compound belonging to the class of chloroformates. These compounds are characterized by the presence of a chloroformate group (ROC(O)Cl) attached to an aromatic ring. 3-fluoro-4-methylphenyl chloroformate is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-fluoro-4-methylphenyl chloroformate can be synthesized through the reaction of 3-fluoro-4-methylphenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of 3-fluoro-4-methylphenyl chloroformate involves the continuous flow of phosgene gas into a solution of 3-fluoro-4-methylphenol in an inert solvent. The reaction is conducted under controlled temperature and pressure conditions to ensure safety and maximize yield. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methylphenyl chloroformate undergoes several types of chemical reactions, including:

    Nucleophilic substitution: Reacts with amines to form carbamates.

    Esterification: Reacts with alcohols to form carbonates.

    Hydrolysis: Reacts with water to form 3-fluoro-4-methylphenol, carbon dioxide, and hydrogen chloride.

Common Reagents and Conditions

    Amines: Used in the formation of carbamates.

    Alcohols: Used in the formation of carbonates.

    Water: Used in hydrolysis reactions.

Major Products

    Carbamates: Formed from the reaction with amines.

    Carbonates: Formed from the reaction with alcohols.

    3-fluoro-4-methylphenol: Formed from hydrolysis.

Scientific Research Applications

3-fluoro-4-methylphenyl chloroformate is utilized in various scientific research applications, including:

    Organic Synthesis: Used as a reagent for the synthesis of carbamates and carbonates.

    Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients.

    Agrochemicals: Used in the production of pesticides and herbicides.

    Analytical Chemistry: Serves as a derivatization agent for the analysis of amino acids and other compounds by gas chromatography-mass spectrometry.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methylphenyl chloroformate involves the nucleophilic attack on the carbonyl carbon by nucleophiles such as amines or alcohols. This results in the formation of carbamates or carbonates, respectively. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release hydrogen chloride.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-methylphenyl chloroformate
  • 4-fluorophenyl chloroformate
  • 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octyl chloroformate

Uniqueness

3-fluoro-4-methylphenyl chloroformate is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

CAS No.

331746-01-1

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

IUPAC Name

(3-fluoro-4-methylphenyl) carbonochloridate

InChI

InChI=1S/C8H6ClFO2/c1-5-2-3-6(4-7(5)10)12-8(9)11/h2-4H,1H3

InChI Key

PGDFCHNNAVSRBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)Cl)F

Origin of Product

United States

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